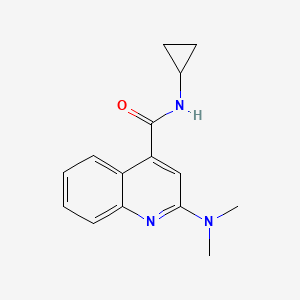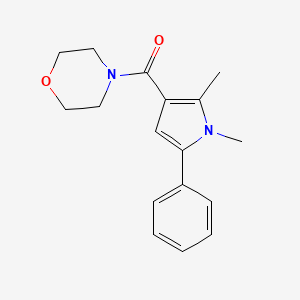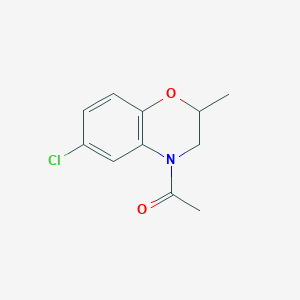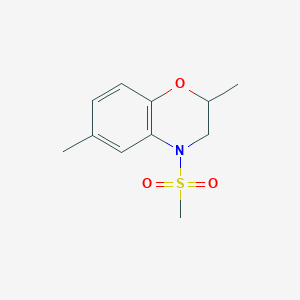
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research. FMISO is a radiopharmaceutical compound that can be used to detect hypoxia, a condition where there is a lack of oxygen in tissues.
Mechanism of Action
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide works by binding to hypoxic cells in tissues. Hypoxic cells have low levels of oxygen, which causes them to switch to anaerobic metabolism. This metabolic process produces lactic acid, which lowers the pH of the cells. This compound binds to these hypoxic cells due to its lipophilic nature and the low pH of the cells. Once this compound binds to these cells, it is metabolized and emits positrons, which can be detected by a PET scanner.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on the body. It is a safe compound that is eliminated from the body through urine within a few hours after administration.
Advantages and Limitations for Lab Experiments
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a safe and non-invasive compound that can be used to detect hypoxia in tissues. It is also a highly specific compound that binds only to hypoxic cells, which makes it an ideal tool for medical imaging. However, this compound has some limitations. It has a short half-life, which limits its use in long-term experiments. It is also a costly compound that requires specialized equipment for PET imaging.
Future Directions
There are several future directions for the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research. One direction is the development of new radiopharmaceutical compounds that can detect hypoxia in tissues more efficiently. Another direction is the use of this compound in combination with other imaging techniques, such as MRI (magnetic resonance imaging) and CT (computed tomography), to provide more accurate and comprehensive information about medical conditions. Additionally, this compound can be used to monitor the effectiveness of hypoxia-targeted therapies in cancer treatment. Overall, the future of this compound in scientific research is promising, and it has the potential to contribute significantly to the diagnosis and treatment of various medical conditions.
Synthesis Methods
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. The next step involves the reaction of 3-fluoro-N-ethoxycarbonylaniline with hydroxylamine hydrochloride and sodium acetate to form 3-fluoro-N-ethoxycarbonylhydroxylamine. The final step involves the reaction of 3-fluoro-N-ethoxycarbonylhydroxylamine with 5-methyl-3-isoxazolecarboxylic acid to form this compound.
Scientific Research Applications
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is primarily used in medical imaging to detect hypoxia in tissues. It is a radiopharmaceutical compound that emits positrons, which can be detected by a PET (positron emission tomography) scanner. This compound is administered to the patient, and the PET scanner detects the emission of positrons, which indicates the presence of hypoxia in tissues. This information can be used to diagnose and monitor various medical conditions, such as cancer, stroke, and heart disease.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-8-13(18-21-10)14-6-3-7-19(14)15(20)17-12-5-2-4-11(16)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAFBPQVXYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)

methanone](/img/structure/B7548929.png)




![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
